Multiflorenol acetate

Description

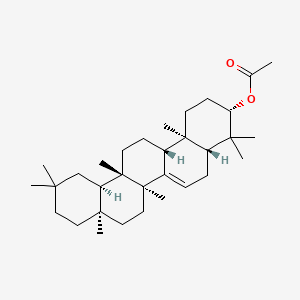

Multiflorenol acetate is a triterpenoid derivative characterized by the acetylation of multiflorenol, a pentacyclic triterpene. It is naturally occurring in several medicinal plants, including Benincasa hispida (ash gourd), Calotropis procera, and Pluchea indica .

Phytochemical studies highlight its presence in plant extracts alongside other bioactive compounds like lupeol, β-sitosterol, and α-amyrin acetate. These extracts are associated with diverse biological activities, such as antioxidant, anti-inflammatory, and gastroprotective effects .

Properties

CAS No. |

53298-81-0 |

|---|---|

Molecular Formula |

C32H52O2 |

Molecular Weight |

468.8 g/mol |

IUPAC Name |

[(3S,4aR,6aS,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)22-12-15-32(9)25-20-27(2,3)16-17-29(25,6)18-19-31(32,8)23(22)10-11-24(30)28(26,4)5/h10,22,24-26H,11-20H2,1-9H3/t22-,24-,25+,26-,29+,30+,31+,32-/m0/s1 |

InChI Key |

BBIBQROZEQEFRD-PPHTVVBXSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]5CC(CC[C@@]5(CC[C@@]4(C3=CC[C@H]2C1(C)C)C)C)(C)C)C)C |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C5CC(CCC5(CCC4(C3=CCC2C1(C)C)C)C)(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Multiflorenol acetate can be synthesized from multiflorenol through an acetylation reaction. The process involves reacting multiflorenol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound involves the extraction of multiflorenol from plant sources, followed by its acetylation. One common source of multiflorenol is the leaves of Sedum brevifolium, where it constitutes a major part of the wax . The extraction process involves using solvents such as tert-butylmethyl ether and methanol to isolate multiflorenol, which is then acetylated to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Multiflorenol acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted triterpenoids depending on the nucleophile used.

Scientific Research Applications

Multiflorenol acetate has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other triterpenoid derivatives.

Biology: Studied for its role in plant biochemistry and its potential biological activities.

Mechanism of Action

The mechanism of action of multiflorenol acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit the activation of Epstein-Barr virus early antigen (EBV-EA) induced by tumor promoters . This inhibition is concentration-dependent and suggests potential antiviral and anticancer properties. The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Lupeol Acetate

- Source : Benincasa hispida , Calotropis species .

- Structure : Pentacyclic triterpene (lupane skeleton) with an acetyl group at the C-3 position.

- Activities : Implicated in antiulcer and antioxidant activities as part of plant extracts. However, its isolated effects remain uncharacterized .

- Comparison: Both this compound and lupeol acetate are triterpenoid acetates, but their skeletal frameworks differ (multiflorene vs. lupane), which may influence receptor binding and metabolic stability.

α-Amyrin Acetate

- Source : Herbal medicines, Pluchea indica .

- Structure : Pentacyclic triterpene (oleanane skeleton) acetylated at C-3.

- Activities: Known for anti-inflammatory and wound-healing properties in plant extracts. No isolated data on α-amyrin acetate .

- Comparison: Unlike this compound, α-amyrin acetate belongs to the oleanane class, which may confer differential interactions with lipid membranes or enzymatic targets.

Pseudotaraxasterol Acetate

Isomultiflorenyl Acetate

Key Observations:

Anti-Diabetic Potential: Multiflorenol (non-acetylated) demonstrates PPARG activation, a target for diabetes therapy . The acetate form may enhance bioavailability but requires direct validation.

Antioxidant Capacity: this compound is present in Cucumis melo extracts showing 77–81% reduction in lipid peroxides, suggesting a role in oxidative stress mitigation .

Structural Influence: Acetylation generally increases lipophilicity, which could enhance cellular uptake compared to non-acetylated triterpenes like β-sitosterol or multiflorenol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.